![molecular formula C13H11N5O B14364558 6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one CAS No. 92930-94-4](/img/structure/B14364558.png)
6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazino[4,5-e][1,2,4]triazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a triazine ring, and substituted with methyl groups at specific positions
Métodos De Preparación
The synthesis of 6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the pyridazine ring. Subsequent reactions with appropriate reagents lead to the formation of the triazine ring, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.
Industry: The compound’s unique structure makes it suitable for use in materials science, particularly in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one can be compared with other similar compounds, such as:
Pyridazino[4,5-d]pyridazine: This compound shares a similar pyridazine ring structure but differs in its substitution pattern and ring fusion.
Pyridazino[4,5-b]indole: This compound features a pyridazine ring fused with an indole ring, offering different chemical and biological properties
Propiedades
Número CAS |
92930-94-4 |
|---|---|
Fórmula molecular |
C13H11N5O |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
6-methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5-one |
InChI |
InChI=1S/C13H11N5O/c1-8-4-3-5-9(6-8)12-15-11-10(16-17-12)7-14-18(2)13(11)19/h3-7H,1-2H3 |
Clave InChI |
SHKQBFIGFDPDHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(C=NN(C3=O)C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


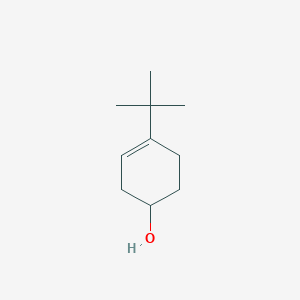
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
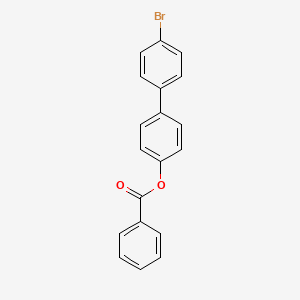
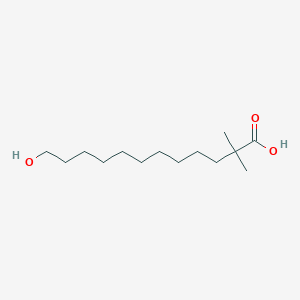
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
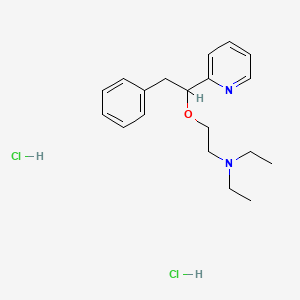
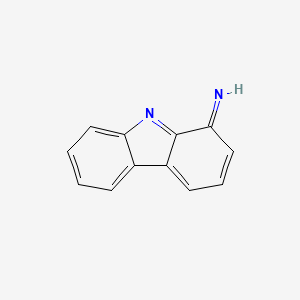
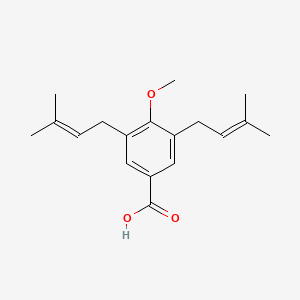
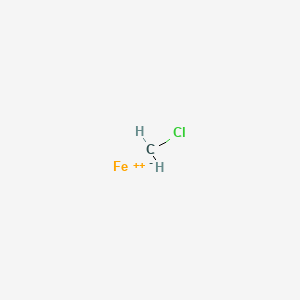
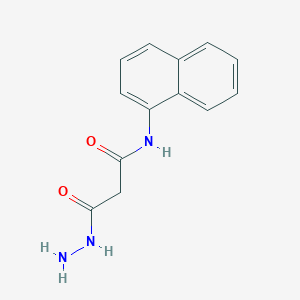
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
